3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-21(2)16-6-3-5-14(11-16)19(22)20-12-17(15-8-10-24-13-15)18-7-4-9-23-18/h3-11,13,17H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAJQLQTIUUODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide Derivatives
Thiophene-Containing Analogs
- N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) : Structure: Shares the thiophen-3-yl group but replaces the furan and dimethylamino groups with a piperazine-ethoxy-cyanophenyl chain. Synthesis: Prepared via nucleophilic substitution, purified by normal-phase chromatography (63% yield).
- N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide : Structure: Retains the thiophen-3-yl and benzamide core but substitutes the dimethylamino group with a bromoethoxy chain. Synthesis: Synthesized via coupling reactions, purified using ethyl acetate/hexane gradients (63% yield). Reactivity: The bromo group enables further functionalization (e.g., piperazine coupling).
Furan-Containing Analogs
- N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide : Structure: Incorporates a furan-derived thioether (2-thienylmethyl) but lacks the dimethylamino group. Application: Patented for anticancer and antiviral uses, highlighting the therapeutic relevance of furan-thiophene hybrids.
- N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide : Structure: Combines furan and dimethylamino groups but replaces benzamide with a nitroacetamide backbone. Synthesis: Involves sulphanyl-ethyl coupling, purified via USP-standard methods.
Dimethylamino-Substituted Analogs
- 3-[6-Amino-5-(6-ethoxy-2-naphthyl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide : Structure: Retains the dimethylaminoethyl-benzamide core but substitutes heterocycles with a naphthyl-pyridine system. Application: No explicit data, but the dimethylamino group suggests enhanced bioavailability.
- 2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide : Structure: Features a dimethylaminoethoxy side chain and trifluoromethylphenyl group. Properties: The CF3 group increases lipophilicity, contrasting with the target compound’s heteroaromatic motifs.
Key Differences and Implications
Heterocyclic Moieties :
- The target compound’s furan-thiophene hybrid may enhance binding to aromatic receptors compared to single-heterocycle analogs .
- Thiophene-containing analogs show higher yields (63% vs. 32–48% for piperazine derivatives ), suggesting steric effects from bulky groups.
Dimethylamino Group: Improves water solubility versus bromoethoxy or CF3-phenyl analogs . May reduce metabolic instability compared to nitroacetamide derivatives .
Therapeutic Potential: Piperazine-linked thiophene benzamides target dopamine receptors , whereas furan-thiophene hybrids are patented for oncology .
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